1,6'-Di-HABA Kanamycin A
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Overview
Description
1,6’-Di-HABA Kanamycin A is a derivative of Kanamycin A, an aminoglycoside antibiotic. This compound is known for its antimicrobial properties, making it effective against a variety of microorganisms, including bacteria, viruses, and fungi . The molecular formula of 1,6’-Di-HABA Kanamycin A is C26H50N6O15, and it has a molecular weight of 686.71 g/mol .
Preparation Methods
Chemical Reactions Analysis
1,6’-Di-HABA Kanamycin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of aldehydes or ketones, while reduction may produce alcohols .
Scientific Research Applications
1,6’-Di-HABA Kanamycin A has a wide range of scientific research applications, including:
Mechanism of Action
1,6’-Di-HABA Kanamycin A exerts its effects by binding to the bacterial 30S ribosomal subunit, causing misreading of t-RNA. This prevents the bacterium from synthesizing proteins vital to its growth . Specifically, it binds to four nucleotides of 16S rRNA and a single amino acid of protein S12, interfering with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA of the 30S subunit .
Comparison with Similar Compounds
1,6’-Di-HABA Kanamycin A is unique due to its specific modification of the Kanamycin A structure. Similar compounds include:
Amikacin: Another aminoglycoside antibiotic with a similar mechanism of action.
3-HABA Kanamycin A: A derivative with a different substitution pattern.
1,3-Di-HABA Kanamycin A: Another derivative with modifications at different positions.
These compounds share similar antimicrobial properties but differ in their specific chemical structures and, consequently, their efficacy and resistance profiles.
Properties
IUPAC Name |
4-amino-N-[[6-[6-amino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(4-amino-2-hydroxybutanoyl)amino]-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]-2-hydroxybutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50N6O15/c27-3-1-10(34)23(42)31-6-12-16(37)18(39)19(40)26(44-12)46-21-8(29)5-9(32-24(43)11(35)2-4-28)22(20(21)41)47-25-17(38)14(30)15(36)13(7-33)45-25/h8-22,25-26,33-41H,1-7,27-30H2,(H,31,42)(H,32,43) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGVLSCMQBHQRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CNC(=O)C(CCN)O)O)O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50N6O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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